molecular formula C54H104O4 B12657640 Octdecyl (R)12-((1-oxooctadecyl)oxy)oleate CAS No. 94109-52-1

Octdecyl (R)12-((1-oxooctadecyl)oxy)oleate

Cat. No.: B12657640
CAS No.: 94109-52-1
M. Wt: 817.4 g/mol
InChI Key: YGASTKRBAMYASF-ANOOJLFQSA-N
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Description

Octdecyl ®12-((1-oxooctadecyl)oxy)oleate: is a complex organic compound with the molecular formula C54H104O4 and a molecular weight of 817.40 g/mol . It is characterized by its long carbon chains and ester functional groups, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octdecyl ®12-((1-oxooctadecyl)oxy)oleate typically involves esterification reactions. One common method is the reaction between octadecanol and oleic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of Octdecyl ®12-((1-oxooctadecyl)oxy)oleate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Octdecyl ®12-((1-oxooctadecyl)oxy)oleate can undergo oxidation reactions, particularly at the double bonds present in the oleate moiety. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: The ester groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles such as amines or alcohols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of amides or new esters.

Scientific Research Applications

Octdecyl ®12-((1-oxooctadecyl)oxy)oleate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the preparation of lipid bilayers and liposomes for studying cell membrane dynamics.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the production of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of Octdecyl ®12-((1-oxooctadecyl)oxy)oleate primarily involves its interaction with lipid membranes. The long hydrophobic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Octadecyl oleate: Similar in structure but lacks the additional ester group.

    Stearyl oleate: Contains a stearyl group instead of an octadecyl group.

    Cetyl oleate: Contains a cetyl group, which is shorter than the octadecyl group.

Uniqueness

Octdecyl ®12-((1-oxooctadecyl)oxy)oleate is unique due to its dual ester functionality, which imparts distinct physicochemical properties. This dual functionality enhances its emulsifying and surfactant capabilities, making it more effective in applications requiring stable emulsions and dispersions .

Properties

CAS No.

94109-52-1

Molecular Formula

C54H104O4

Molecular Weight

817.4 g/mol

IUPAC Name

octadecyl (Z,12R)-12-octadecanoyloxyoctadec-9-enoate

InChI

InChI=1S/C54H104O4/c1-4-7-10-13-15-17-19-21-23-25-27-29-33-37-41-46-51-57-53(55)49-44-39-35-32-31-34-38-43-48-52(47-42-12-9-6-3)58-54(56)50-45-40-36-30-28-26-24-22-20-18-16-14-11-8-5-2/h38,43,52H,4-37,39-42,44-51H2,1-3H3/b43-38-/t52-/m1/s1

InChI Key

YGASTKRBAMYASF-ANOOJLFQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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